molecular formula C11H15N3O3 B2757469 3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034365-40-5

3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2757469
CAS No.: 2034365-40-5
M. Wt: 237.259
InChI Key: RJOZYJPNWRMPFO-UHFFFAOYSA-N
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Description

3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetyl chloride with azetidine-3-amine to form the intermediate 1-(2-Cyclopropylacetyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the presence of both azetidine and imidazolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9(3-7-1-2-7)13-5-8(6-13)14-10(16)4-12-11(14)17/h7-8H,1-6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOZYJPNWRMPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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